molecular formula C17H9ClN4O3S B11588518 (5Z)-2-(3-chlorophenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11588518
M. Wt: 384.8 g/mol
InChI Key: YFEQEMAOFMDCEB-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(3-CHLOROPHENYL)-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique triazolo-thiazole structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-CHLOROPHENYL)-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 3-nitrobenzylidene hydrazine to form the intermediate hydrazone. This intermediate then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the final triazolo-thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3-CHLOROPHENYL)-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group

Properties

Molecular Formula

C17H9ClN4O3S

Molecular Weight

384.8 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9ClN4O3S/c18-12-5-2-4-11(9-12)15-19-17-21(20-15)16(23)14(26-17)8-10-3-1-6-13(7-10)22(24)25/h1-9H/b14-8-

InChI Key

YFEQEMAOFMDCEB-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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